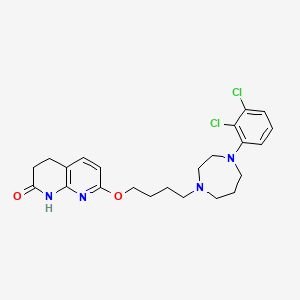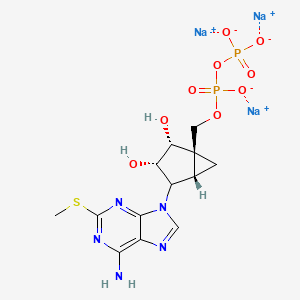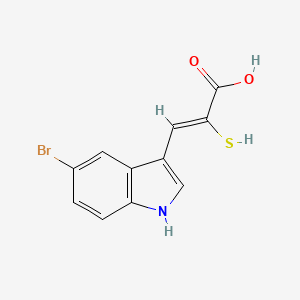![molecular formula C21H23ClN2O2 B10772449 2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)
2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile is a complex organic molecule. Its structural complexity lends it unique characteristics that make it of interest in various fields, such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile generally involves multiple steps:
Formation of the benzonitrile ring: : Starting with a suitable benzene derivative, introducing the nitrile and chloro functional groups through controlled nitration and halogenation.
Alkylation with the pyrrolidinyl group: : A Grignard reaction or a similar nucleophilic substitution could introduce the pyrrolidinyl group.
Final adjustments: : Adding the hydroxy group and ensuring the stereochemistry (R) and (S) configurations using chiral catalysts and conditions.
Industrial Production Methods
For large-scale production, optimizing each reaction step to ensure high yield and purity is crucial. Techniques like continuous flow synthesis and the use of robust catalysts are employed to maintain efficiency. Industrial methods may also involve different starting materials to economize costs and maximize output.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can be oxidized using agents such as PCC or KMnO₄ to yield corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can be facilitated by hydride donors, potentially converting nitriles to primary amines.
Substitution: : Halogen groups make it prone to nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: : Using pyridinium chlorochromate (PCC) in an anhydrous solvent.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Reagents like sodium methoxide or potassium cyanide.
Major Products
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of primary amines.
Substitution: : Formation of ethers or thiols depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile is used as an intermediate in the synthesis of more complex organic compounds, serving as a building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and the biochemical pathways involved in metabolism and signal transduction.
Medicine
Medicinally, it’s investigated for its potential therapeutic properties, possibly serving as a lead compound in drug development targeting specific biochemical pathways.
Industry
In the industrial sphere, it's employed in the formulation of specialty chemicals and materials, contributing to the development of novel polymers and resins.
Mécanisme D'action
The exact mechanism by which 2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile exerts its effects is dependent on its application. In medicinal chemistry, it may interact with cellular receptors or enzymes, influencing specific biochemical pathways. Its molecular structure allows it to engage in hydrogen bonding, van der Waals interactions, and possibly π-π stacking interactions.
Comparaison Avec Des Composés Similaires
2-chloro-6-hydroxybenzonitrile: : Lacks the pyrrolidinyl group.
6-[(2R)-2-hydroxy-3-(pyrrolidin-1-yl)propoxy]benzonitrile: : Missing the chloro group.
2-chloro-6-methoxybenzonitrile: : Contains a methoxy instead of a hydroxy group.
Its uniqueness lies in the combination of these functionalities, making it versatile for various synthetic and research applications.
Propriétés
Formule moléculaire |
C21H23ClN2O2 |
|---|---|
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
2-[(2R)-3-[(2S)-2-benzylpyrrolidin-1-yl]-2-hydroxypropoxy]-6-chlorobenzonitrile |
InChI |
InChI=1S/C21H23ClN2O2/c22-20-9-4-10-21(19(20)13-23)26-15-18(25)14-24-11-5-8-17(24)12-16-6-2-1-3-7-16/h1-4,6-7,9-10,17-18,25H,5,8,11-12,14-15H2/t17-,18+/m0/s1 |
Clé InChI |
HSTMYWDURDPUMY-ZWKOTPCHSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C[C@H](COC2=C(C(=CC=C2)Cl)C#N)O)CC3=CC=CC=C3 |
SMILES canonique |
C1CC(N(C1)CC(COC2=C(C(=CC=C2)Cl)C#N)O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


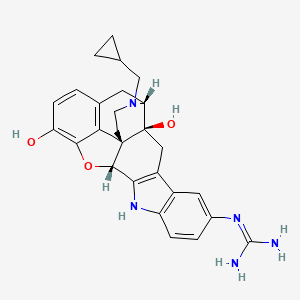
![(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10772379.png)

![(1S,3R,4R,4aR,7S,8S)-4-[(benzylcarbamoyl)oxy]-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-decahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B10772384.png)
![(3R,5R)-7-[1-cyclohexyl-4-(4-fluorophenyl)-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10772392.png)
![2-[3-(2-benzylpyrrolidin-1-yl)-2-hydroxypropoxy]-6-chlorobenzonitrile](/img/structure/B10772399.png)
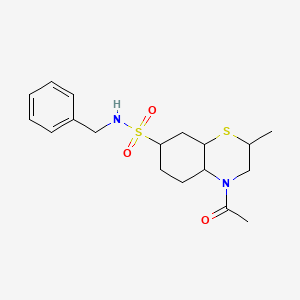
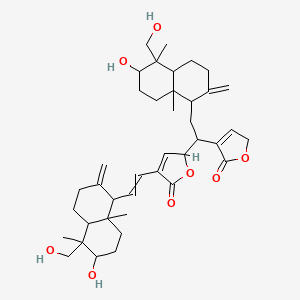
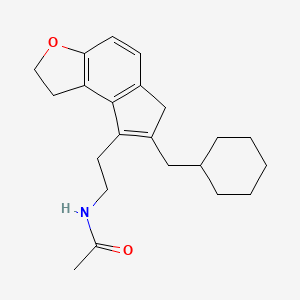
![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)
